

Bis(phenylthio)methane chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis(phenylthio)methane*

Cat. No.: *B1346630*

[Get Quote](#)

An In-Depth Technical Guide to **Bis(phenylthio)methane**

Introduction

Bis(phenylthio)methane, a prominent dithioether, serves as a versatile reagent and building block in modern organic synthesis. Its unique chemical properties make it a valuable tool for researchers and professionals in drug development and materials science. This guide provides a comprehensive overview of its chemical structure, nomenclature, physicochemical properties, synthesis protocols, and key applications.

Chemical Structure and IUPAC Nomenclature

Bis(phenylthio)methane consists of a central methylene group (CH_2) bonded to two phenylthio groups ($-\text{SPh}$). The phenylthio group comprises a sulfur atom attached to a phenyl ring.

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1,1'-(methanediyldisulfanediyl)dibenzene^[1]. It is also commonly known by other names, including:

- Formaldehyde diphenyl mercaptal^{[2][3]}
- Diphenylthiomethane
- [Methylenebis(thio)]bisbenzene^{[2][3]}

The chemical structure can be visualized as follows:

Caption: Chemical structure of **bis(phenylthio)methane**.

Physicochemical Properties

A summary of the key quantitative data for **bis(phenylthio)methane** is presented in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C ₁₃ H ₁₂ S ₂ [1][3][4]
Molecular Weight	232.36 g/mol [5]
Appearance	Light yellow crystalline powder[1]
Melting Point	34-37 °C[5]
Boiling Point	194 °C at 8 mmHg[5]
Flash Point	113 °C (closed cup)[5]
Water Solubility	Insoluble[1]
ACD/LogP	4.61[1]
Polar Surface Area	50.6 Å ² [1]
Index of Refraction	1.661[1]
Molar Refractivity	72.12 cm ³ [1]
Molar Volume	195 cm ³ [1]
Vapour Pressure	5.81 x 10 ⁻⁵ mmHg at 25°C[1]

Experimental Protocols: Synthesis

Bis(phenylthio)methane can be synthesized through several methods. A common and effective laboratory-scale preparation involves the reaction of thiophenol with a methylene source, such as diiodomethane or formaldehyde.

Synthesis from Thiophenol and Diiodomethane

This protocol involves the nucleophilic substitution of iodide from diiodomethane by the thiophenolate anion.

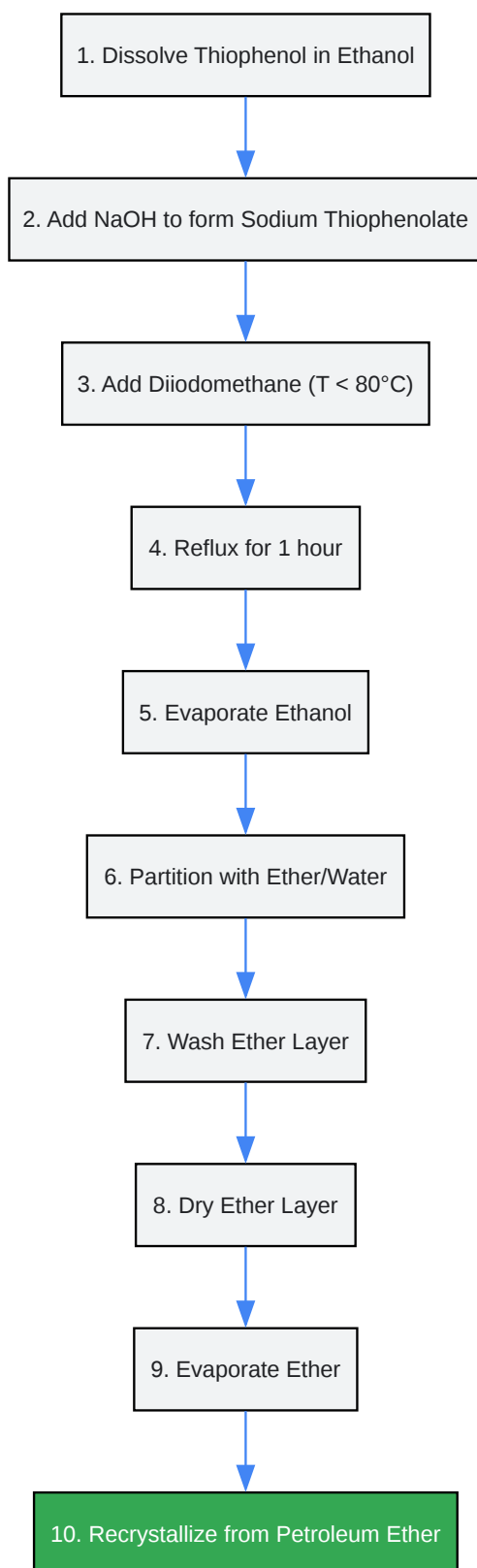
Reactants and Reagents:

- Thiophenol ($\text{C}_6\text{H}_5\text{SH}$)
- Diiodomethane (CH_2I_2)
- Sodium hydroxide (NaOH)
- Absolute ethanol ($\text{C}_2\text{H}_5\text{OH}$)
- Diethyl ether ($(\text{C}_2\text{H}_5)_2\text{O}$)
- Petroleum ether
- Water (H_2O)

Procedure:

- Dissolve thiophenol in absolute ethanol.
- Add sodium hydroxide to the solution to form sodium thiophenolate in situ.
- Slowly add diiodomethane to the reaction mixture, ensuring the temperature does not exceed 80°C .
- After the addition is complete, heat the mixture to reflux for 1 hour.
- Evaporate the majority of the ethanol under reduced pressure.
- To the residue, add water and diethyl ether to partition the product into the organic layer.
- Separate the ether layer and wash it with an aqueous alkali solution, followed by water.
- Dry the ether layer over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4).

- Evaporate the ether to obtain the crude product.
- Recrystallize the crude product from petroleum ether to yield pure **bis(phenylthio)methane**.
A typical yield for this process is around 80%^[1].



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **bis(phenylthio)methane**.

Synthesis from Thiophenol and Formaldehyde

An alternative method involves the acid-catalyzed reaction of thiophenol with formaldehyde[1].

Reactants and Reagents:

- Thiophenol ($\text{C}_6\text{H}_5\text{SH}$)
- Formaldehyde (CH_2O)
- p-Toluenesulfonic acid (p-TsOH) as a catalyst
- Benzene (C_6H_6) as a solvent

Procedure:

- Combine thiophenol, formaldehyde, and a catalytic amount of p-TsOH in benzene.
- Heat the reaction mixture, typically for around 10 hours, often with azeotropic removal of water.
- After the reaction is complete, the mixture is worked up by washing with an aqueous base and water, followed by drying and removal of the solvent.
- The crude product can then be purified by recrystallization or chromatography.

Applications in Research and Drug Development

Bis(phenylthio)methane is a valuable reagent in organic synthesis with several key applications:

- **Acyl Anion Equivalent:** It can be deprotonated at the central methylene carbon to form a nucleophilic carbanion. This carbanion serves as an acyl anion equivalent, which can react with various electrophiles. This functionality is advantageous over the use of 1,3-dithiane in certain synthetic contexts[5].
- **Dithioether Ligand:** As a dithioether, it can act as a ligand, forming coordination complexes with various metal ions, such as silver(I) and copper(I)[5]. These complexes can have

interesting structural and catalytic properties.

- Synthesis of Complex Molecules: It is used as a starting material or intermediate in the synthesis of more complex molecules. For instance, it has been utilized in the synthesis of dihydroxy thioethers and the natural product (-)-rasfonin[5][6].
- Preparation of Vinyl Sulfides: **Bis(phenylthio)methane** is also employed in the preparation of vinyl sulfides[5].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. Bis(phenylthio)methane (CAS 3561-67-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Bis(phenylthio)methane [webbook.nist.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Bis(phenylthio)methane = 98.0 GC 3561-67-9 [sigmaaldrich.com]
- 6. 双(苯硫基)甲烷 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Bis(phenylthio)methane chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1346630#bis-phenylthio-methane-chemical-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com